molecular formula C19H17N6O6S2- B1239110 O-Formylcefamandole CAS No. 57268-80-1

O-Formylcefamandole

Cat. No.: B1239110
CAS No.: 57268-80-1
M. Wt: 489.5 g/mol
InChI Key: RRJHESVQVSRQEX-SUYBPPKGSA-M
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Chemical Reactions Analysis

Types of Reactions: O-Formylcefamandole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . For mass spectrometry-compatible applications, phosphoric acid is often replaced with formic acid .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in different pharmaceutical applications .

Properties

CAS No.

57268-80-1

Molecular Formula

C19H17N6O6S2-

Molecular Weight

489.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C19H18N6O6S2/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30)/p-1/t12-,14-,17-/m1/s1

InChI Key

RRJHESVQVSRQEX-SUYBPPKGSA-M

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)[O-]

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-]

57268-80-1
42540-40-9

Pictograms

Irritant; Health Hazard

Synonyms

cefamandole nafate
cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer
cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer
Mandol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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